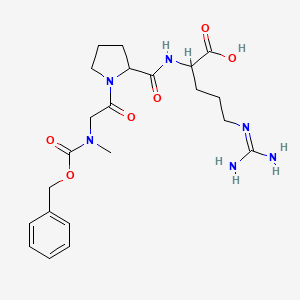

Cbz-Sar-DL-Pro-DL-Arg-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32N6O6 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-[[1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25) |

InChI Key |

PSXDICJGJXJQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Approaches for Cbz Sar Dl Pro Dl Arg Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) represents a cornerstone in the production of peptides, offering a streamlined and efficient alternative to traditional solution-phase methods. vapourtec.comiris-biotech.de Developed by Merrifield, the core principle of SPPS involves the stepwise assembly of a peptide chain anchored to an insoluble polymer support. vapourtec.comnih.gov This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step. iris-biotech.de The synthesis of a tetrapeptide such as Cbz-Sar-DL-Pro-DL-Arg-OH is well-suited to SPPS methodologies.

Selection of Amino Acid Protecting Groups (e.g., Cbz, Fmoc, Boc) for Cbz-Peptide Synthesis

The success of peptide synthesis hinges on the strategic use of protecting groups to prevent undesirable side reactions. wikipedia.org For the synthesis of this compound, an orthogonal protection scheme is paramount. This involves using protecting groups for the temporary Nα-amino protection and side-chain protection that can be removed under different conditions, allowing for selective deprotection at various stages. peptide.com

The most common strategies for SPPS are based on the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection. iris-biotech.de The Fmoc/tBu strategy is widely used and would be a suitable choice here. In this scheme, the Fmoc group is removed at each cycle with a mild base, typically a solution of piperidine (B6355638) in DMF, while acid-labile tert-butyl (tBu) based groups are used for permanent side-chain protection. iris-biotech.demasterorganicchemistry.com

The N-terminal benzyloxycarbonyl (Cbz) group of the target peptide is introduced during the final coupling step using Cbz-Sar-OH. The Cbz group, a foundational protecting group in peptide chemistry, is stable under the basic conditions used for Fmoc removal and the acidic conditions (TFA) typically used for final cleavage from the resin and removal of tBu-based side-chain protectors. nih.govtotal-synthesis.combachem.comresearchgate.net The Cbz group is most commonly removed by catalytic hydrogenolysis, ensuring its stability during the final trifluoroacetic acid (TFA) treatment. masterorganicchemistry.comhighfine.com This orthogonality is critical for isolating the desired N-terminally protected peptide.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd-C); strong acids (e.g., HBr). bachem.comhighfine.com | Stable to mild acid (TFA) and base; foundational in solution-phase synthesis. peptide.comtotal-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF). masterorganicchemistry.com | Standard for modern SPPS; allows for mild cleavage conditions during synthesis cycles. iris-biotech.de |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., Trifluoroacetic Acid - TFA). masterorganicchemistry.comhighfine.com | Used in the original Merrifield SPPS; requires strong acid for deprotection in each cycle. iris-biotech.de |

Coupling Reagents and Conditions for Peptide Bond Formation

Peptide bond formation requires the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. thermofisher.com A variety of coupling reagents have been developed to achieve this with high efficiency and minimal side reactions, particularly racemization. wikipedia.orgbachem.com

These reagents can be broadly categorized into carbodiimides and aminium/phosphonium salt-based reagents. bachem.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective activators but can lead to racemization. thermofisher.comamericanpeptidesociety.org Their use is often accompanied by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form active esters, which suppress racemization and improve reaction efficiency. wikipedia.org

Aminium/Phosphonium Salts are now more commonly employed in SPPS. sigmaaldrich.com Reagents like HBTU, HATU, and PyBOP generate active esters in situ and are known for fast and efficient couplings. sigmaaldrich.compeptide.com Phosphonium-based reagents like PyBOP are often preferred as they can result in cleaner reactions compared to uronium-based reagents (e.g., HBTU), which carry a risk of causing chain termination via guanidinylation of the N-terminal amine. sigmaaldrich.com This is a particularly relevant consideration when arginine is present in the sequence.

| Reagent | Full Name | Class | Notes |

|---|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Often used with additives like HOBt or Oxyma Pure to minimize racemization. wikipedia.orgamericanpeptidesociety.org |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient and widely used, but carries a risk of guanidinylation side reactions. sigmaaldrich.compeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Based on HOAt, more reactive than HBTU, very effective for difficult couplings. sigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Promotes clean reactions with a lower risk of side reactions compared to uronium salts. bachem.comsigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Based on Oxyma Pure, considered a safer alternative to HOBt/HOAt-based reagents. bachem.com |

Incorporation of DL-Proline and DL-Arginine Residues

The incorporation of specific amino acids in the this compound sequence presents unique challenges. The use of DL-racemic mixtures for both proline and arginine will inherently result in a mixture of diastereomers of the final peptide.

DL-Arginine : The strongly basic guanidinium (B1211019) group in the arginine side chain must be protected throughout the synthesis. In Fmoc/tBu strategies, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common choice, as it is stable during synthesis but readily cleaved by the final TFA treatment. peptide.comnih.gov A potential side reaction is the intramolecular cyclization of activated arginine to form a δ-lactam, which terminates the peptide chain. rsc.org The choice of solvent and coupling conditions can influence the extent of this side reaction. rsc.org

Sarcosine (B1681465) : As an N-methylated amino acid, coupling subsequent residues onto sarcosine can be sterically hindered and inefficient. Specialized coupling reagents such as PyAOP have been shown to be particularly effective for couplings involving N-methylated amino acids. peptide.com

Strategies for C-Terminal Carboxylic Acid Generation

To obtain the final peptide with a free C-terminal carboxylic acid, the synthesis must be performed on a resin with an acid-labile linker. peptide.com The choice of resin is critical.

Wang Resin : This is a widely used resin for producing C-terminal acid peptides. The peptide is attached via a p-alkoxybenzyl ester linkage, which is cleaved by moderate treatment with TFA. wikipedia.org

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions. This mild cleavage can be advantageous for preserving acid-sensitive protecting groups if needed. Furthermore, as mentioned, its steric bulk helps to suppress diketopiperazine formation, making it an excellent choice for sequences containing proline near the C-terminus. peptide.compeptide.com

Cleavage and Deprotection Procedures

The final step in SPPS is the cleavage of the fully assembled peptide from the solid support, along with the simultaneous removal of any side-chain protecting groups. rsc.org For the proposed Fmoc/tBu strategy on a Wang or 2-CTC resin, this is accomplished using a cleavage cocktail based on strong acid.

A typical cleavage cocktail consists of 95% TFA, with the remaining 5% comprising a mixture of "scavengers". rsc.org These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and thioanisole, are crucial for quenching the reactive cationic species (e.g., t-butyl cations) that are generated during the removal of the protecting groups. peptide.com This prevents the modification of sensitive residues in the peptide chain, such as arginine. peptide.com

A key consideration for this specific synthesis is the stability of the N-terminal Cbz group during this process. The Cbz group is generally resistant to the TFA conditions used for cleavage and tBu deprotection, allowing for the isolation of the Cbz-protected peptide. researchgate.net While very harsh acidic conditions like HBr can remove the Cbz group, standard TFA treatment for a limited duration (e.g., 2-3 hours) will leave it intact. bachem.comacs.org

Solution-Phase Peptide Synthesis Approaches

While SPPS dominates in research settings, classical solution-phase peptide synthesis remains a valuable and often preferred method for the large-scale industrial production of shorter peptides. wikipedia.orgrsc.org This method involves the stepwise coupling of protected amino acids in an appropriate solvent, with a purification step required after each coupling and deprotection reaction. nih.govwikipedia.org

In contrast to SPPS where the C-terminus is anchored to a resin, solution-phase synthesis requires the protection of the C-terminal carboxyl group of the incoming amino acid, typically as a methyl or benzyl (B1604629) ester, until the final step. thermofisher.com The synthesis of this compound could proceed by either a stepwise elongation starting from H-DL-Arg-OH or through a fragment condensation strategy (e.g., coupling a Cbz-Sar-DL-Pro-OH dipeptide fragment to an H-DL-Arg-OH residue). nih.gov

Coupling reagents such as DCC or DIC, in combination with racemization-suppressing additives like HOBt, are frequently used. americanpeptidesociety.org A major challenge of this approach is the often difficult and time-consuming purification of the intermediate peptide fragments after each step, which typically involves extraction, precipitation, or chromatography. iris-biotech.de However, for well-defined, smaller peptides, this method can be highly efficient and scalable. The synthesis of Cbz-protected peptides containing arginine using solution-phase methods has been successfully demonstrated in the literature. nih.gov

Fragment Condensation Techniques

Fragment condensation is a powerful strategy for peptide synthesis, particularly for longer or complex sequences. This approach involves the synthesis of smaller, protected peptide segments, which are then coupled together. researchgate.net For this compound, a plausible retrosynthetic strategy would involve a (2+2) fragment condensation, coupling a dipeptide Cbz-Sar-DL-Pro-OH with a protected DL-Arg-OH derivative. Alternatively, a stepwise elongation could be employed. researchgate.net

The key coupling step requires an activating agent to facilitate the formation of the amide bond between the fragments. Common coupling reagents used in solution-phase synthesis include carbodiimides or aminium/uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often used with a base such as DIEA (N,N-Diisopropylethylamine). frontiersin.orgnih.govmdpi.com Solid-phase peptide synthesis (SPPS) offers an alternative, where the peptide is assembled on a resin support, simplifying purification after each coupling step. frontiersin.orggoogleapis.com

| Strategy | Fragment 1 | Fragment 2 | Typical Coupling Reagents | Phase |

|---|---|---|---|---|

| (2+2) Condensation | Cbz-Sar-DL-Pro-OH | H-DL-Arg(Pbf)-OR | HATU/DIEA, PyBOP/DIEA | Solution or Solid-Phase |

| (3+1) Condensation | This compound | - | DIC/HOBt, HATU/HOAt | Solution or Solid-Phase |

| Stepwise Elongation | Cbz-Sar-OH, Fmoc-DL-Pro-OH, Fmoc-DL-Arg(Pbf)-OH | Resin-bound amino acid | HBTU/HOBt, DIC/Oxyma | Solid-Phase |

Note: 'R' represents a suitable carboxyl protecting group, such as a methyl or benzyl ester. Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a common protecting group for the guanidino function of Arginine.

Analytical Characterization Methods for Synthetic Peptides

Following synthesis and purification, a comprehensive suite of analytical techniques is essential to confirm the identity, purity, and stereochemical composition of this compound.

Chromatographic Purity Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. tandfonline.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is most commonly used. The crude peptide mixture is injected onto a column (typically a C18-silica stationary phase) and eluted with a gradient of an aqueous solvent (often water with 0.1% Trifluoroacetic Acid, TFA) and an organic solvent (often acetonitrile (B52724) with 0.1% TFA). google.com The peptide is detected by UV absorbance, usually at 214 or 280 nm. The purity is calculated from the relative area of the main product peak compared to the total area of all peaks in the chromatogram. google.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Expected Result | A major peak corresponding to the product, with purity often exceeding 95% for purified samples. google.com |

Mass Spectrometric Verification

Mass spectrometry (MS) is used to confirm that the synthesized peptide has the correct molecular weight. biopharmaspec.com It is often coupled directly to HPLC (LC-MS) to provide mass information for each peak separated by the chromatograph. tandfonline.combiopharmaspec.com Electrospray ionization (ESI) is a common technique for ionizing peptides for MS analysis. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. frontiersin.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C22H32N6O6 |

| Monoisotopic Mass | 492.2383 g/mol |

| Average Mass | 492.529 g/mol |

| Observed Mass (ESI-MS, [M+H]+) | Expected ~493.2456 |

Chiral Analysis for DL-Amino Acid Resolution and Purity

Confirming the stereochemical composition of this compound is crucial. researchgate.net This analysis verifies the presence of both D and L enantiomers of proline and arginine, ideally in a 1:1 ratio, and confirms that no racemization has occurred in the sarcosine (which is achiral) or the intended stereocenters of other reagents. mdpi.com

A common method involves complete acid hydrolysis of the peptide into its constituent amino acids. biopharmaspec.com The resulting amino acid mixture is then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogs (e.g., L-FDVA). nih.govbiorxiv.org The resulting diastereomeric derivatives of the D- and L-amino acids can be separated and quantified using standard RP-HPLC. nih.gov An alternative approach is to use a chiral stationary phase (CSP) in HPLC, which can directly separate the underivatized enantiomers after hydrolysis. tandfonline.com

| Step | Procedure | Expected Outcome |

|---|---|---|

| 1. Peptide Hydrolysis | Incubation in 6M HCl at ~110 °C for 24 hours. biorxiv.org | Peptide is broken down into constituent amino acids: Sarcosine, Proline, Arginine. |

| 2. Derivatization | Reaction of the hydrolysate with a chiral derivatizing agent (e.g., L-FDVA). nih.gov | Formation of diastereomeric pairs: L-FDVA-D-Pro/L-FDVA-L-Pro and L-FDVA-D-Arg/L-FDVA-L-Arg. |

| 3. HPLC Analysis | RP-HPLC analysis of the derivatized mixture. | Separation of the diastereomeric pairs into distinct peaks. |

| 4. Quantification | Integration of peak areas for each diastereomer. | The ratio of D-Pro to L-Pro and D-Arg to L-Arg should be approximately 1:1. |

Biochemical Activity and Mechanistic Investigations of Cbz Sar Dl Pro Dl Arg Oh

Enzyme Inhibition Profiling

The inhibitory potential of a peptide is largely dictated by its amino acid sequence, N-terminal capping group, and C-terminal functional group. The unique combination of features in Cbz-Sar-DL-Pro-DL-Arg-OH suggests a potential for interaction with specific classes of proteases.

Targeting Serine and Cysteine Proteases (e.g., Thrombin, 20S Proteasome)

Peptide-based inhibitors are frequently designed to target serine and cysteine proteases due to the well-defined substrate-binding pockets of these enzymes. fao.orgmdpi.com The presence of an Arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site in a substrate) makes trypsin-like serine proteases primary potential targets. frontiersin.org These enzymes, which include thrombin, possess a deep, negatively charged S1 binding pocket that preferentially accommodates basic residues like arginine and lysine. mdpi.com Synthetic inhibitors containing a D-Phe-Pro-Arg motif have been developed as effective thrombin inhibitors. plos.orgnih.gov

The 20S proteasome, a large multi-catalytic complex, contains threonine protease activity and is another major target for peptide-based inhibitors. nih.gov Peptide aldehydes, such as MG-132 (Cbz-Leu-Leu-Leu-al), are potent proteasome inhibitors. nih.govresearchgate.net While this compound lacks the highly reactive aldehyde warhead, its peptidic nature suggests it could still interact with the proteasome's active sites, albeit likely with lower affinity than specialized inhibitors. researchgate.net

Cysteine proteases, such as papain and cathepsins, are also targets for peptide-based inhibitors. fao.orgnih.gov For instance, Cbz-protected dipeptides have been shown to inhibit falcipain-2 and cathepsin L. core.ac.uk The specificity for these enzymes is often driven by the amino acid residues in the P2 and P3 positions.

In Vitro Enzymatic Activity Assays

The inhibitory activity of a compound like this compound would be quantified using in vitro enzymatic assays. These assays typically monitor the rate of cleavage of a synthetic chromogenic or fluorogenic substrate by the target protease in the presence and absence of the inhibitor. frontiersin.org

For trypsin-like serine proteases, common substrates include Tos-Gly-Pro-Arg-pNA (Chromozym TH) or Cbz-Gly-Gly-Arg-AMC. frontiersin.orgnih.gov For cysteine proteases like cathepsins, a substrate such as Cbz-Phe-Arg-MCA is often employed. tandfonline.commdpi.com The rate of release of the fluorescent group (e.g., 7-amino-4-methyl-coumarin, AMC) or the chromogenic group (e.g., p-nitroanilide, pNA) is measured spectrophotometrically or fluorometrically to determine the enzyme's activity. frontiersin.orgsci-hub.se Inhibition is observed as a decrease in the rate of substrate hydrolysis.

Kinetic Studies of Enzyme-Inhibitor Interactions (e.g., Kᵢ, IC₅₀ determination)

Kinetic studies are crucial for characterizing the potency and mechanism of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. For many peptide aldehyde inhibitors of the 20S proteasome, IC₅₀ values are in the micromolar to nanomolar range. nih.govresearchgate.net

The inhibition constant (Kᵢ) is a more fundamental measure of the affinity between the inhibitor and the enzyme. For competitive inhibitors, Kᵢ represents the dissociation constant of the enzyme-inhibitor complex. Novel thrombin inhibitors based on a D-Phe-Pro-D-Arg scaffold have been shown to competitively inhibit thrombin with Kᵢ values in the low micromolar range. plos.org For example, the lead tetrapeptide D-Phe-Pro-D-Arg-D-Thr-CONH₂ inhibits α-thrombin with a Kᵢ of 0.92 µM. plos.org Given its structure, this compound would likely exhibit competitive inhibition, and its Kᵢ would reflect its binding affinity for the active site of its target protease.

Table 1: Illustrative Inhibition Data for Structurally Related Peptide Inhibitors Note: The following data are for compounds structurally related to this compound and are provided for illustrative purposes only. Specific kinetic data for this compound is not available in the cited literature.

Mechanism of Enzyme Inhibition (e.g., Reversible, Irreversible, Covalent, Non-Covalent)

The terminal carboxylic acid (-OH) group on this compound suggests that it likely acts as a competitive, non-covalent inhibitor. mdpi.com Such inhibitors function by mimicking the natural substrate and binding reversibly to the enzyme's active site, thereby preventing the substrate from binding. nih.govpnas.org

This contrasts with irreversible inhibitors, which typically contain an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic residue in the enzyme's active site, such as serine, cysteine, or threonine. mdpi.com Examples of such warheads include diazomethanes, aldehydes, and vinyl sulfones. nih.govcore.ac.uk For instance, peptide aldehydes form a reversible covalent hemiacetal with the active site threonine of the proteasome or cysteine of cysteine proteases. researchgate.netcore.ac.uk

The inclusion of D-amino acids in the peptide backbone, as in DL-Pro and DL-Arg, is a key strategic feature. Peptides composed of D-amino acids are resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acids. nih.govcdnsciencepub.commdpi.com This resistance to proteolysis allows the peptide to function as a stable inhibitor rather than being rapidly cleaved as a substrate, significantly increasing its biological half-life and effectiveness. plos.orgcdnsciencepub.com The presence of Sarcosine (B1681465) (N-methylglycine) can also confer resistance to proteolytic degradation. researchgate.net

Biological Target Identification and Validation

Based on its structure, the most probable biological target for this compound is a trypsin-like serine protease. The D-Arg residue is a strong recognition motif for the S1 pocket of enzymes like thrombin. mdpi.complos.org The D-Phe-Pro-Arg sequence is a well-established core for potent thrombin inhibitors. plos.orgnih.gov Therefore, thrombin, a key enzyme in the blood coagulation cascade, stands out as a primary hypothetical target.

Other potential targets include related trypsin-like serine proteases such as plasmin, Factor Xa, and prostate-specific antigen (PSA), although selectivity would depend on the interactions of the P2 (Pro), P3 (Sar), and N-terminal Cbz groups with the enzyme's corresponding binding pockets. frontiersin.orgnih.gov Validating the biological target would involve screening the compound against a panel of different proteases to determine its inhibitory profile and selectivity. nih.gov High selectivity is a desirable trait for a therapeutic inhibitor, as off-target inhibition can lead to unwanted side effects. nih.gov For example, inhibitors designed for PSA have been tested for cross-reactivity against chymotrypsin, trypsin, and elastase to ensure specificity. nih.gov

Interaction with Cellular Systems (Focus on Biochemical Pathways)

For an inhibitor to be effective against intracellular targets like the proteasome or cathepsins, it must first cross the cell membrane. nih.gov The cellular uptake of peptides is a complex process that can occur through two main mechanisms: direct membrane translocation or endocytosis. nih.govmdpi.com Peptides rich in basic amino acids like arginine are known as cell-penetrating peptides (CPPs) and can efficiently enter cells. nih.govnih.gov The D-Arg residue in this compound could facilitate its cellular uptake.

The specific pathway of internalization can be investigated using various experimental approaches. Performing uptake studies at 4°C or depleting cellular ATP can help determine if the process is energy-dependent, which is characteristic of endocytosis. mdpi.comacs.org Furthermore, chemical inhibitors of specific endocytic pathways (e.g., cytochalasin D for macropinocytosis, nystatin (B1677061) for caveolin-mediated endocytosis) can elucidate the precise mechanism of entry. nih.govacs.org

Once inside the cell, the inhibitor can engage its target and modulate biochemical pathways. If this compound were to inhibit the 20S proteasome, it would disrupt the ubiquitin-proteasome system. This would block the degradation of key regulatory proteins. For example, inhibition of the proteasome prevents the degradation of IκBα, which in turn blocks the activation of the NF-κB transcription factor, a central regulator of inflammatory responses. nih.govacs.org Proteasome inhibition can also lead to the accumulation of pro-apoptotic proteins like p53, ultimately triggering programmed cell death (apoptosis). portlandpress.com

Should the peptide target lysosomal cysteine cathepsins, it could interfere with cellular protein turnover and antigen presentation pathways. fao.org If its primary target is extracellular, like thrombin, its main effect would be the inhibition of the blood coagulation cascade, leading to an anticoagulant effect.

Table 2: Compound Names Mentioned in the Article

Modulation of Protein Degradation Pathways

There is no available data to suggest that this compound modulates any specific protein degradation pathways, including but not limited to the ubiquitin-proteasome system or autophagy.

Influence on Specific Signal Transduction Cascades

There is no available data to indicate that this compound influences any specific signal transduction cascades.

Structure Activity Relationship Sar Studies of Cbz Sar Dl Pro Dl Arg Oh and Its Analogues

Influence of the N-Terminal Cbz Group on Biological Activity

The N-terminal Cbz (Carbobenzoxy) group is a common amine-protecting group used in peptide synthesis. Beyond its role in synthesis, the Cbz group can significantly influence the biological activity, stability, and bioavailability of a peptide. lifetein.com N-terminal modifications, such as acetylation or the addition of a Cbz group, can render peptides more resistant to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. lifetein.comcreative-peptides.com This increased stability can prolong the half-life of the peptide in a biological system, thereby enhancing its potential therapeutic effect.

The Cbz group, being a bulky and lipophilic moiety, can also impact the peptide's interaction with its biological target. In some cases, the Cbz group can contribute to the binding affinity of the peptide to its receptor or enzyme. For instance, in a series of peptidyl aldehyde inhibitors of the 20S proteasome, the presence of an N-terminal Cbz group was found to be beneficial for their inhibitory activity. mdpi.com Specifically, the inhibitor MG132 (Cbz-Leu-Leu-Leu-al) demonstrated potent proteasome inhibition, highlighting the positive contribution of the Cbz group. mdpi.com Conversely, in other contexts, the addition of a bulky N-terminal capping group can be detrimental to activity. For example, in a study of peptide inhibitors for aminopeptidase (B13392206) N (APN), N-terminal capping with groups like Cbz completely abrogated their inhibitory ability, likely by preventing necessary interactions with the enzyme's active site. nih.gov

The lipophilicity imparted by the Cbz group can also influence the peptide's ability to cross cell membranes. While this can be advantageous for reaching intracellular targets, it may also lead to reduced solubility. creative-peptides.com Therefore, the influence of the N-terminal Cbz group on the biological activity of Cbz-Sar-DL-Pro-DL-Arg-OH would depend on the specific biological target and the required mode of interaction.

Table 1: Influence of N-Terminal Group on Peptide Activity

| Compound/Series | N-Terminal Group | Effect on Activity | Reference |

|---|---|---|---|

| Peptidyl Aldehyde Inhibitors | Cbz | Enhanced inhibitory activity against 20S proteasome | mdpi.com |

| Aminopeptidase N Inhibitors | Cbz | Abrogated inhibitory activity | nih.gov |

| General Peptides | Acetylation/Amidation | Increased stability and resistance to enzymatic degradation | lifetein.com |

Impact of Stereochemistry at Proline and Arginine (L/D Isomers) on Efficacy and Selectivity

The stereochemistry of amino acid residues is a crucial determinant of a peptide's three-dimensional structure and, consequently, its biological activity. The incorporation of D-amino acids (the unnatural enantiomers) in place of the naturally occurring L-amino acids can have profound effects on a peptide's efficacy, selectivity, and metabolic stability.

In the case of this compound, the presence of both D- and L-isomers of proline and arginine suggests a racemic mixture at these positions, or it could indicate a specific diastereomer. Assuming a specific diastereomer, the D-amino acids would significantly alter the peptide's conformation compared to its all-L counterpart. This altered conformation can lead to a different binding mode with the target receptor or enzyme, potentially resulting in altered or even novel biological activity.

Studies on proline-rich antimicrobial peptides (PrAMPs) have shown that substituting L-arginine with D-arginine can have a dramatic impact on activity. For the PrAMP Chex1-Arg20, replacement of L-arginine at position 7 with D-arginine resulted in a substantial loss of antibacterial activity against Klebsiella pneumoniae. nih.govfrontiersin.org This highlights the stereospecific requirements for the interaction of this peptide with its target. Conversely, substitution at other positions might be better tolerated.

The inclusion of D-proline is a common strategy in peptide design to induce specific secondary structures, such as β-turns. A D-Pro-L-Pro motif, for instance, has been used to create conformationally constrained cyclic peptides with improved cell permeability. nih.gov This suggests that the DL-Pro sequence in this compound could be designed to enforce a particular backbone geometry that is favorable for biological activity.

Furthermore, peptides containing D-amino acids are generally more resistant to proteolytic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer duration of action in vivo.

Table 2: Effect of Stereochemistry on Peptide Activity

| Peptide/Analogue | Modification | Observed Effect | Reference |

|---|---|---|---|

| Chex1-Arg20 | L-Arg7 to D-Arg7 | Substantial loss of antibacterial activity | nih.govfrontiersin.org |

| Cyclic Peptides | Incorporation of D-Pro-L-Pro motif | Improved cell permeability and conformational constraint | nih.gov |

Role of Sarcosine (B1681465) (N-Methylation) in Conferring Potency or Specificity

Sarcosine (Sar), or N-methylglycine, is an N-methylated amino acid. The incorporation of sarcosine into a peptide chain introduces an N-methylated amide bond. This modification has several important consequences for the peptide's properties. Firstly, the N-methyl group prevents the formation of a hydrogen bond by the amide nitrogen, which can disrupt or alter secondary structures like α-helices and β-sheets. This conformational constraint can be exploited to favor a specific bioactive conformation.

Secondly, the N-methylated peptide bond is often more resistant to cleavage by proteases, thus enhancing the metabolic stability of the peptide. ub.edu This increased stability is a desirable property for therapeutic peptides.

The impact of N-methylation on biological activity can be context-dependent. In some cases, it can enhance potency. For example, in a study on proline-containing peptides, N-methylated derivatives were noted for their biological activities. sci-hub.se However, in other instances, it can be detrimental. For example, N-methylation of gramicidin (B1672133) S led to reduced hemolytic activity, but the effect on antimicrobial activity varied among the different analogues. mdpi.com In the context of proline-rich antimicrobial peptides, the substitution of arginine with Nα-methylated arginine at a position critical for activity led to a significant decrease in antibacterial potency, while substitution at a less critical position was better tolerated. nih.gov

Table 3: Impact of N-Methylation (Sarcosine) on Peptide Properties

| Peptide Class | Modification | Consequence | Reference |

|---|---|---|---|

| General Peptides | N-methylation | Increased resistance to proteolytic degradation | ub.edu |

| Gramicidin S | N-methylation | Reduced hemolytic activity, variable antimicrobial effect | mdpi.com |

| Proline-Rich Antimicrobial Peptides | Nα-methylated arginine substitution | Position-dependent effect on antibacterial activity | nih.gov |

Systematic Exploration of Peptide Length and Amino Acid Sequence Variations

The length and amino acid sequence of a peptide are fundamental determinants of its biological activity. SAR studies often involve systematically varying the peptide length and substituting amino acids to identify the minimal active sequence and the key residues responsible for activity.

For a tetrapeptide like this compound, its activity would be highly dependent on the specific sequence of Sar-Pro-Arg. Studies on proline- and arginine-rich peptides have shown that both the length and the specific arrangement of these residues are critical. For instance, in a study of proline- and arginine-rich proteasome modulators, modifications to the C-terminal sequence of an 11-residue peptide led to compounds that were either more potent inhibitors or were converted into activators. nih.govacs.org This demonstrates the profound impact of sequence variation on biological function.

Truncation studies, where amino acids are systematically removed from the N- or C-terminus, can help identify the core pharmacophore. For example, SAR studies on the antimicrobial peptide arasin 1 identified a 23-amino acid N-terminal fragment as the active region. nih.gov Similarly, for inhibitors of the VEGF-A165/NRP-1 complex, the C-terminal tetrapeptide Leu-Pro-Pro-Arg was found to be the shortest active fragment. nih.gov

In the context of this compound, it is conceivable that this tetrapeptide represents a core active sequence derived from a larger parent peptide. Further SAR studies would involve synthesizing analogues with different amino acids in place of sarcosine, or altering the positions of proline and arginine, to probe the structural requirements for activity.

Substituent Effects on Side Chains of Proline and Arginine

Modifying the side chains of amino acid residues is a powerful tool in SAR studies to fine-tune the properties of a peptide. For proline and arginine, various substitutions can be explored to enhance activity, selectivity, or metabolic stability.

For proline, the pyrrolidine (B122466) ring can be substituted at various positions. For example, 3-substituted prolines can be used to introduce new functionalities or to further constrain the peptide backbone conformation. mdpi.com The synthesis of proline analogues with different ring sizes or heteroatoms (e.g., azaproline) can also be used to modulate the cis-trans isomerization of the peptide bond, which can be critical for biological activity.

The arginine side chain, with its guanidinium (B1211019) group, is crucial for many biological interactions due to its positive charge and ability to form multiple hydrogen bonds. Modifications to the arginine side chain can involve altering its length (e.g., using homoarginine), or replacing the guanidinium group with other basic moieties. In a study of VEGF-A165/NRP-1 inhibitors, replacing the C-terminal arginine with its homologue homoarginine resulted in an inhibitor with slightly lower activity, indicating the sensitivity of the interaction to the precise geometry of the basic group. nih.gov

For this compound, introducing substituents on the proline ring or modifying the arginine side chain could lead to analogues with improved properties. For example, fluorination of the proline ring could enhance binding affinity through favorable interactions with the target, while modifying the arginine side chain could modulate the charge distribution and hydrogen bonding capacity of the peptide.

Rational Design Principles Derived from SAR Analyses

The culmination of SAR studies is the derivation of rational design principles that can guide the development of more potent, selective, and stable peptide-based drugs. Based on the analysis of analogues of this compound, several design principles can be inferred.

N-Terminal Capping is Context-Dependent: The Cbz group can enhance stability and, in some cases, activity. However, its utility must be evaluated for each specific biological target, as it can also hinder binding. mdpi.comnih.gov

Stereochemistry is a Key Modulator: The use of D-amino acids can be a powerful strategy to control conformation, improve stability, and enhance cell permeability. The specific position and configuration (D or L) of each amino acid are critical and must be optimized. nih.govfrontiersin.orgnih.gov

N-Methylation for Stability and Conformational Control: The incorporation of sarcosine or other N-methylated amino acids can increase resistance to proteolysis and constrain the peptide backbone, which can be beneficial for activity. sci-hub.semdpi.comnih.gov

Core Pharmacophore Identification is Essential: Systematic variations in peptide length and sequence are necessary to identify the minimal active sequence and the key residues responsible for biological activity. nih.govacs.orgnih.gov

Side Chain Modifications for Fine-Tuning: Subtle modifications to the side chains of key residues like proline and arginine can be used to optimize interactions with the target and improve pharmacokinetic properties. nih.govmdpi.com

By applying these principles, medicinal chemists can rationally design novel analogues of this compound with improved therapeutic potential. This iterative process of design, synthesis, and biological evaluation is at the heart of modern drug discovery.

Computational Chemistry and Molecular Modeling of Cbz Sar Dl Pro Dl Arg Oh Interactions

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For Cbz-Sar-DL-Pro-DL-Arg-OH, molecular docking simulations are crucial for predicting its binding mode within the active site of a target receptor, such as a protease. These simulations can elucidate the key intermolecular interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding affinity.

In a study on novel peptide-based thrombin inhibitors, a similar compound, D-Phe-Pro-D-Arg-P1'-CONH2, was designed and evaluated using molecular docking. plos.org The free energy of interaction between each ligand and thrombin was calculated using a molecular mechanics force field. plos.org This approach allows for the prediction of structure-activity relationships (SAR) by comparing the binding energies and poses of a series of related compounds. plos.org

For this compound, a typical molecular docking workflow would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, Glide, or SCULPT, the peptide would be docked into the active site of the receptor. plos.org The program would generate a variety of possible binding poses.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would be visually inspected to analyze the specific interactions between the peptide and the amino acid residues of the target protein.

The insights gained from such simulations are invaluable for understanding how modifications to the this compound structure might enhance its binding to a specific target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique is particularly important for flexible molecules like peptides, as it can reveal changes in conformation upon binding and the stability of the ligand-receptor complex. mdpi.com

A computational study on the conformational profile of a proline-arginine hybrid explored the intrinsic conformational preferences using both quantum mechanics and MD simulations. nih.gov Such studies reveal how the peptide backbone and side chains orient themselves in different environments, which is critical for understanding their interaction with a receptor. nih.gov For this compound, MD simulations could be employed to:

Assess Conformational Flexibility: Analyze the range of conformations the peptide can adopt in solution before binding to a target.

Study Binding Stability: Once docked to a receptor, an MD simulation can assess the stability of the predicted binding pose over time. Key interactions observed in docking can be monitored to see if they are maintained throughout the simulation.

Calculate Binding Free Energy: Advanced MD simulation techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

The combination of molecular docking and MD simulations provides a powerful approach to understanding the detailed molecular interactions and dynamics of this compound with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org For a class of compounds like peptide inhibitors, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.govacs.org

The development of a QSAR model for this compound and its derivatives would typically involve the following steps:

Data Set Collection: A series of analogs of this compound with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), would be calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability. nih.gov

A study on peptide-type SARS-CoV main protease inhibitors successfully developed robust QSAR models that identified key structural features responsible for inhibitory activity. nih.gov Such models can guide the design of new this compound derivatives with potentially improved potency.

Table 1: Hypothetical QSAR Data for this compound Analogs This table illustrates the type of data that would be used in a QSAR study. The values are for illustrative purposes only.

| Compound | Modification | LogP | Molecular Weight | pIC50 (Predicted) | pIC50 (Experimental) |

| This compound | - | 1.2 | 547.6 | 5.8 | 5.7 |

| Analog 1 | Cbz -> Boc | 0.8 | 513.6 | 5.5 | 5.4 |

| Analog 2 | Sar -> Ala | 1.3 | 561.6 | 6.0 | 6.1 |

| Analog 3 | Arg -> Lys | 1.1 | 519.6 | 5.2 | 5.3 |

Homology Modeling for Novel Target Identification

When the experimental 3D structure of a target protein is not available, homology modeling can be used to build a theoretical model. pepdd.com This technique relies on the principle that proteins with similar sequences will have similar 3D structures. pepdd.com The process involves finding a known experimental structure of a homologous protein (the template) and using it to build a model of the target protein's sequence. pepdd.com

For this compound, if it is hypothesized to inhibit a novel protease for which no crystal structure exists, homology modeling could be used to generate a 3D model of that protease. This model could then be used for molecular docking studies to predict how this compound might bind. The general steps in homology modeling are:

Template Identification: Searching a database of protein structures (like the PDB) for proteins with a similar amino acid sequence to the target.

Sequence Alignment: Aligning the target sequence with the template sequence. pepdd.com

Model Building: Building the 3D model of the target based on the alignment with the template structure. pepdd.com

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools. pepdd.com

The accuracy of the resulting homology model is highly dependent on the sequence identity between the target and the template. mdpi.com

Virtual Screening and In Silico Design of Novel this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.complos.org This approach can be used to design novel derivatives of this compound with enhanced properties.

The process can be approached in two main ways:

Ligand-Based Virtual Screening: If a set of active molecules is known but the target structure is not, these known active compounds can be used to build a model (a pharmacophore) that describes the essential features for activity. This model is then used to screen a virtual library for other molecules that fit the pharmacophore.

Structure-Based Virtual Screening: If the 3D structure of the target is known (either from experiment or homology modeling), a virtual library of compounds can be docked into the active site, and the compounds can be ranked based on their predicted binding affinity. mdpi.com

For this compound, a structure-based virtual screening approach could be used to explore a vast chemical space of potential modifications. For example, different functional groups could be computationally added to the core scaffold, and their effect on binding could be rapidly assessed through docking.

Table 2: Example of a Virtual Screening Hit List for this compound Derivatives This table provides a simplified example of what a hit list from a virtual screening campaign might look like.

| Derivative | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| Derivative 1 | OH -> NH2 | -9.5 | Additional H-bond with Asp189 |

| Derivative 2 | Sar -> D-Ala | -9.2 | Improved hydrophobic contact |

| Derivative 3 | Cbz -> Naphthoyl | -8.9 | Pi-stacking with Tyr60A |

| Derivative 4 | DL-Pro -> (2S,4R)-4-Hydroxyproline | -8.7 | H-bond with Ser214 |

By leveraging these computational tools, researchers can accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Academic Research Implications and Future Directions for Cbz Sar Dl Pro Dl Arg Oh

Utility as Biochemical Probes for Enzyme Mechanism Studies

Peptides containing modified and non-natural amino acids are instrumental as probes to investigate the mechanisms of enzymes, particularly proteases. The unique features of Cbz-Sar-DL-Pro-DL-Arg-OH make it a suitable candidate for such studies.

Stereochemical Influence : The presence of both D- and L-isomers of proline and arginine creates a diastereomeric mixture. Enzymes are highly stereospecific, and by presenting a mix of configurations, researchers can probe the conformational requirements of an enzyme's active site. nih.govnih.gov An enzyme may preferentially bind or cleave one stereoisomer over another, providing insight into its catalytic mechanism and substrate specificity. nih.govnih.gov For instance, enzymes have been discovered that specifically catalyze the isomerization of an L-amino acid to a D-amino acid within a peptide sequence, a process that can be studied using stereochemically diverse peptide substrates. pnas.org

Probing Substrate Pockets : The C-terminal arginine residue suggests a potential interaction with trypsin-like proteases, which typically cleave peptide bonds after a basic amino acid. By systematically varying the stereochemistry at the Pro and Arg positions, researchers can map the structural and chemical requirements of the enzyme's S1 and S2 substrate-binding pockets.

Kinetic Analysis : Using this compound as a potential substrate or inhibitor in enzymatic assays allows for detailed kinetic analysis. Researchers can determine binding affinities (K_m or K_i) for the different isomers present in the mixture, helping to build a comprehensive picture of the enzyme's function. Peptide vinyl sulfones, another class of modified peptides, have been used as probes to gain insight into the proteolytic mechanism and substrate specificity of the proteasome. scispace.com

Contribution to the Design of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. ajprd.comnih.gov The structural elements of this compound are directly relevant to the design of advanced peptidomimetics.

Increased Proteolytic Resistance : A major limitation of natural peptides as drugs is their rapid degradation by proteases. nih.gov The inclusion of non-natural amino acids like Sarcosine (B1681465) (an N-methylated amino acid) and D-amino acids is a well-established strategy to increase resistance to enzymatic hydrolysis. nih.govnih.govnih.gov Human enzymes are poorly equipped to hydrolyze peptide bonds involving these unconventional residues. nih.gov

Conformational Control : The incorporation of Sarcosine and D-proline can introduce specific conformational constraints or, conversely, increase flexibility in the peptide backbone. upc.edu This can help in designing peptidomimetics that adopt a bioactive conformation, leading to higher potency and selectivity for their target. upc.edu

Table 1: Strategies for Enhancing Peptide Properties

| Modification Strategy | Structural Feature Example | Primary Benefit |

| D-Amino Acid Substitution | DL-Proline, DL-Arginine | Increased metabolic stability against proteolysis. nih.gov |

| N-Alkylation | Sarcosine (N-methylglycine) | Obstruction of protease access to the peptide bond, improving stability. nih.gov |

| N-terminal Protection | Carboxybenzyl (Cbz) group | Blocks degradation by aminopeptidases. nih.gov |

| Cyclization | Not present in this compound | Enhances stability and can lock the peptide into a bioactive conformation. upc.edu |

Advancements in Understanding Protease Specificity and Inhibition

Determining the precise substrate specificity of proteases is crucial for understanding their biological roles and for designing specific inhibitors. nih.gov Peptide libraries with diverse and unnatural components are powerful tools for this purpose.

Mapping Specificity : A compound like this compound can be considered a mini-library of four diastereomers. By observing the interaction of this mixture with a protease, researchers can deduce the enzyme's preference for specific stereochemistries at the P1 (Arg) and P2 (Pro) positions. This approach can be expanded using combinatorial libraries where multiple positions are randomized to comprehensively map a protease's specificity. nih.govtno.nl

Inhibitor Design : Understanding which structural features are accepted or rejected by a protease active site is fundamental to designing potent and selective inhibitors. For example, if a protease binds but does not cleave a peptide containing a D-amino acid, that D-amino acid could become a core component of a competitive inhibitor. nih.gov This knowledge helps guide the development of drugs for diseases where proteases are dysregulated. nih.govresearchgate.net

Arginine Mimetics : The arginine residue is a key recognition element for many proteases. Research into arginine mimetics, such as those based on phosphonic acids, aims to create non-cleavable analogs that can act as potent inhibitors by interacting with the enzyme's active site, including metal cofactors. acs.org

Development of Novel Methodologies in Peptide Synthesis and Purification

The synthesis of a chemically complex molecule like this compound presents specific challenges that drive innovation in peptide chemistry.

Coupling N-methylated Amino Acids : The synthesis of peptides containing N-methylated residues like sarcosine can be difficult. The acylation of the secondary amine is often sluggish due to steric hindrance, requiring specialized coupling reagents and conditions to achieve high yields without side reactions. ub.edu

Controlling Epimerization : A significant challenge in peptide synthesis is preventing epimerization (the change in stereochemistry at the alpha-carbon), especially during the activation and coupling steps. mdpi.com This is particularly relevant when synthesizing a defined stereoisomer, though less critical for a DL-mixture. Developing methods to minimize this side reaction is an ongoing area of research. mdpi.com

Purification of Diastereomers : Separating a mixture of diastereomers, such as those present in this compound, can be a formidable task. It often requires advanced chromatographic techniques, such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC), using specific conditions to resolve compounds that differ only in the spatial arrangement of a few atoms. nih.gov The challenge of separating such isomers pushes the development of more effective purification protocols. nih.gov

Exploration in Fragment-Based Drug Discovery for Pre-Clinical Lead Identification

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. pepdd.comnih.gov

Peptide Fragments as Starting Points : this compound can be viewed as a peptide fragment. Its components—the protected sarcosine, proline, and arginine—represent chemical motifs that can be used to probe a target's binding sites. nih.gov FBDD leverages the principle that there's a higher probability of finding a match between a simple ligand and a receptor. tandfonline.com

Identifying "Hot Spots" : The initial weak binding of fragments can identify "hot spots" on a protein surface that are critical for molecular recognition. tandfonline.com Once a fragment like this shows binding, medicinal chemists can "grow" or link it with other fragments to create a larger, higher-affinity lead molecule. pepdd.comfrontiersin.org

Advantages over HTS : FBDD offers advantages over traditional high-throughput screening (HTS) by sampling chemical space more efficiently and often yielding higher quality hits for progression into clinical candidates. nih.govtandfonline.com Peptide-based fragments, incorporating unnatural elements, provide a rich source of diverse chemical matter for these libraries. pepdd.com

Table 2: Fragment-Based vs. High-Throughput Screening

| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |

| Library Size | Typically <5,000 compounds pepdd.com | Millions of compounds |

| Molecular Weight | < 300 Da tandfonline.com | ~500 Da |

| Hit Affinity | Weak (μM to mM range) tandfonline.com | Higher (nM to μM range) |

| Hit Rate | Generally higher nih.gov | Generally lower |

| Lead Generation | Iterative process of growing or linking fragments pepdd.com | Optimization of initial high-affinity hits |

Emerging Trends in Peptide and Peptidomimetic Research

The field of peptide research is dynamic, with several emerging trends pointing toward the development of more sophisticated and effective molecules. iscientific.org

Integration of AI and Machine Learning : Artificial intelligence is being increasingly used to predict peptide-protein interactions, optimize peptide sequences for enhanced stability and activity, and design novel peptidomimetics from scratch. tandfonline.comiscientific.org

Novel Chemical Modifications : Research continues to expand the toolkit of chemical modifications beyond simple D-amino acid substitution and N-methylation. This includes creating stapled peptides, peptide-drug conjugates, and incorporating even more exotic non-canonical amino acids to fine-tune pharmacological properties. nih.gov

Sustainable Synthesis : There is a growing emphasis on developing "green" and sustainable methods for peptide synthesis to reduce the use of hazardous solvents and minimize waste, making peptide production more environmentally friendly and cost-effective. mdpi.com

Focus on "Undruggable" Targets : Peptides and peptidomimetics are proving particularly useful for tackling challenging biological targets, such as protein-protein interactions, which have been historically difficult to modulate with traditional small molecules. ajprd.comnih.gov

Q & A

Q. How to mitigate bias in bioactivity studies when commercial antibodies lack stereochemical specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.